1-Iodo-2-(methoxymethyl)benzene
Description
1-Iodo-2-(methoxymethyl)benzene (CAS 90003-91-1) is an ortho-substituted iodoarene with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Its structure features an iodine atom at the 1-position and a methoxymethyl (-CH₂OCH₃) group at the 2-position of the benzene ring . The compound is a liquid at room temperature and is typically stored under inert conditions due to its light sensitivity. Its synthesis often involves decarboxylative iodination of 2-(methoxymethoxy)benzoic acid, yielding a 45% isolated product under optimized conditions .
Key spectroscopic identifiers include:
- 1H NMR (CDCl₃): Peaks corresponding to the methoxymethyl group (δ ~3.3–4.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) .
- InChI Key: UNLSSSIQXFBAQU-UHFFFAOYSA-N .
Safety protocols highlight hazards such as skin/eye irritation (H315, H319) and respiratory discomfort (H335), necessitating precautions like ventilation and protective equipment .
Properties
CAS No. |
180165-34-8 |
|---|---|
Molecular Formula |
C8H9IO |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
1-iodo-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H9IO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
InChI Key |
UNLSSSIQXFBAQU-UHFFFAOYSA-N |
SMILES |
COCC1=CC=CC=C1I |
Canonical SMILES |
COCC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Donating Groups: Methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) groups enhance ring electron density, facilitating electrophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura).
- Electron-Withdrawing Groups : Substituents like -Cl and -CF₃ reduce electron density, making the ring less reactive toward electrophiles but more susceptible to nucleophilic aromatic substitution under forcing conditions .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity Comparison in Palladium-Catalyzed Couplings
Key Observations :
- Steric Effects : this compound exhibits moderate steric hindrance due to the methoxymethyl group, leading to slightly lower yields in sterically demanding reactions compared to 1-Iodo-2-methylbenzene .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce oxidative addition efficiency in cross-coupling, necessitating higher catalyst loadings .
Table 3: Stability and Hazard Comparison
Key Observations :
- Light Sensitivity : Iodoarenes generally degrade under UV light, but solid derivatives (e.g., nitro-substituted compounds) exhibit greater stability .
- Toxicity : Chloro-iodo derivatives (e.g., 1-Chloro-2-iodobenzene) pose higher acute toxicity risks (H301, H311) compared to methoxymethyl-substituted analogs .
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